

An In-depth Technical Guide to the Radioactive Isotope Bromine-82

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromine-82**

Cat. No.: **B1211341**

[Get Quote](#)

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the radioisotope **Bromine-82** (^{82}Br). This guide details its decay characteristics, production, and established applications as a radiotracer in scientific research and pharmaceutical development. Particular emphasis is placed on experimental methodologies and data presentation to support advanced research applications.

Core Properties and Decay Characteristics of Bromine-82

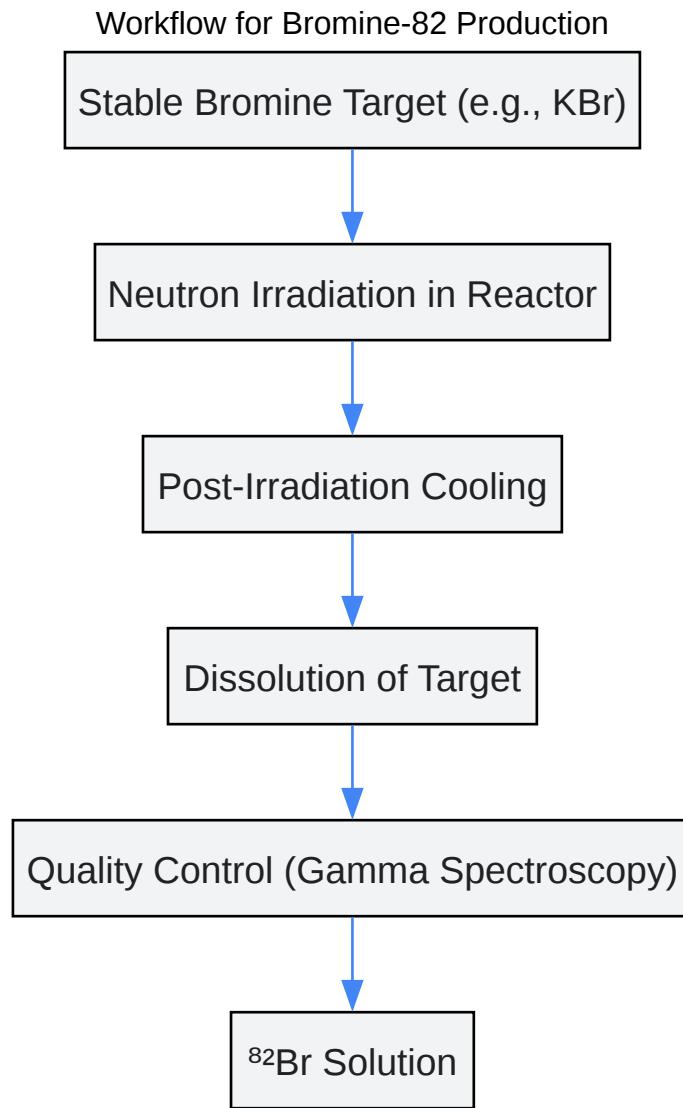
Bromine-82 is a synthetically produced radioisotope of bromine. Contrary to potential misconceptions, the principal decay mode of **Bromine-82** is beta-minus (β^-) decay, not electron capture. In this process, a neutron within the ^{82}Br nucleus is converted into a proton, with the concurrent emission of a beta particle (an electron) and an antineutrino. This transformation results in the transmutation of **Bromine-82** into a stable isotope of Krypton (^{82}Kr).^{[1][2]} There is no significant evidence in the scientific literature to suggest a notable electron capture decay branch for this isotope.

The key decay characteristics of **Bromine-82** are summarized in the table below.

Property	Value
Half-life	35.30 hours
Primary Decay Mode	Beta-minus (β^-) decay
Daughter Isotope	Krypton-82 (^{82}Kr) (Stable)
Maximum Beta Energy	0.444 MeV
Primary Gamma Rays	0.554, 0.619, 0.776, 1.044, 1.317 MeV
Atomic Mass	81.9168047 amu

Production of Bromine-82

Bromine-82 is typically produced in a nuclear reactor via neutron activation of the stable isotope Bromine-81 (^{81}Br).^[3] The process involves the capture of a thermal neutron by a ^{81}Br nucleus, which then becomes an excited ^{82}Br nucleus that subsequently de-excites to its ground state.


A general experimental protocol for the production of **Bromine-82** is outlined below.

Experimental Protocol for ^{82}Br Production

- Target Preparation: A sample of a stable bromine compound, typically potassium bromide (KBr) or sodium bromide (NaBr), is encapsulated in a high-purity quartz ampoule.
- Irradiation: The encapsulated target is placed in a nuclear reactor and irradiated with a flux of thermal neutrons. The duration of irradiation is calculated based on the desired activity of ^{82}Br .
- Cooling: Following irradiation, the target is allowed to "cool" for a period. This allows for the decay of short-lived, unwanted radioisotopes that may have been produced during irradiation.
- Dissolution and Quality Control: The irradiated target is then dissolved in a suitable solvent, typically sterile water. The resulting solution is analyzed for radionuclidic purity using gamma-

ray spectroscopy to ensure that the emitted gamma radiation corresponds to the known energies of ^{82}Br .

The following diagram illustrates the general workflow for the production of **Bromine-82**.

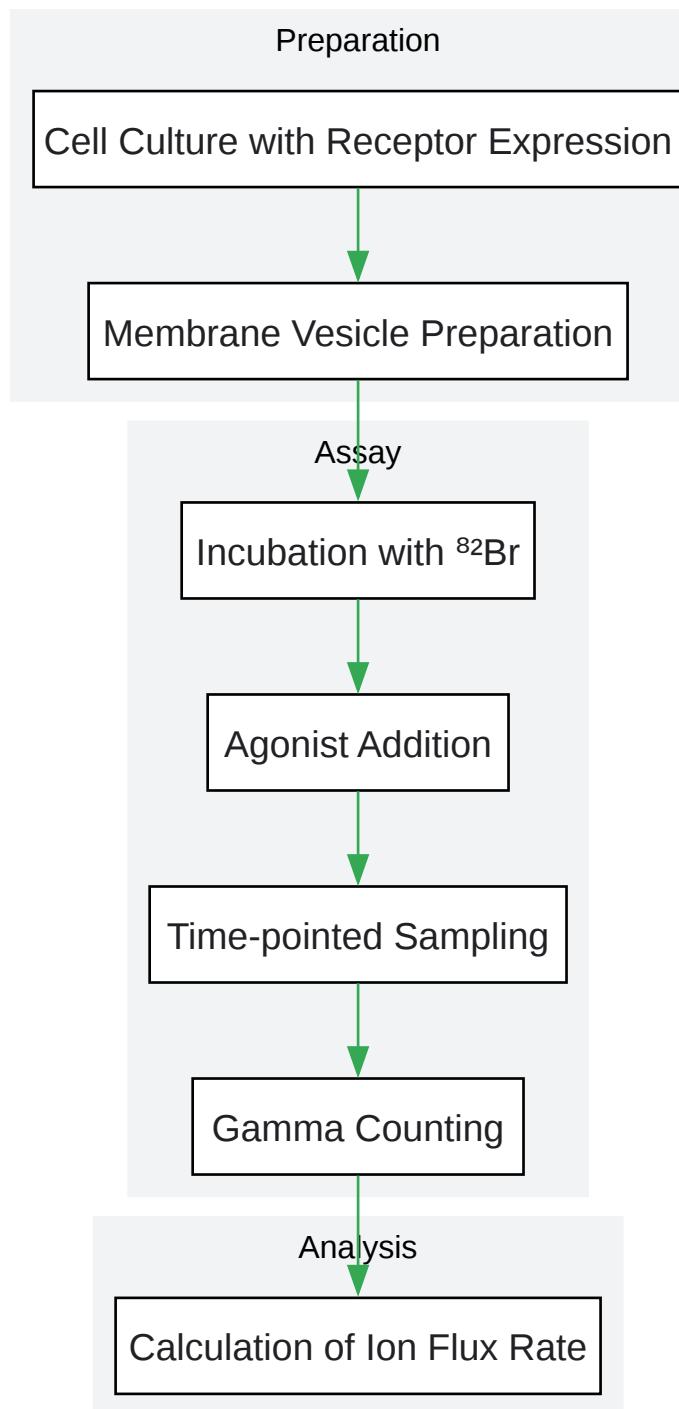
[Click to download full resolution via product page](#)

Workflow for the production of **Bromine-82**.

Applications of Bromine-82 in Research and Drug Development

The properties of **Bromine-82**, particularly its gamma emissions and suitable half-life, make it a valuable tool as a radiotracer in a variety of scientific and industrial applications.

Tracer Studies in Biological Systems


^{82}Br can be used to trace the movement and distribution of bromide ions in biological systems. This has applications in studying ion channel function and the pharmacokinetics of bromine-containing compounds.

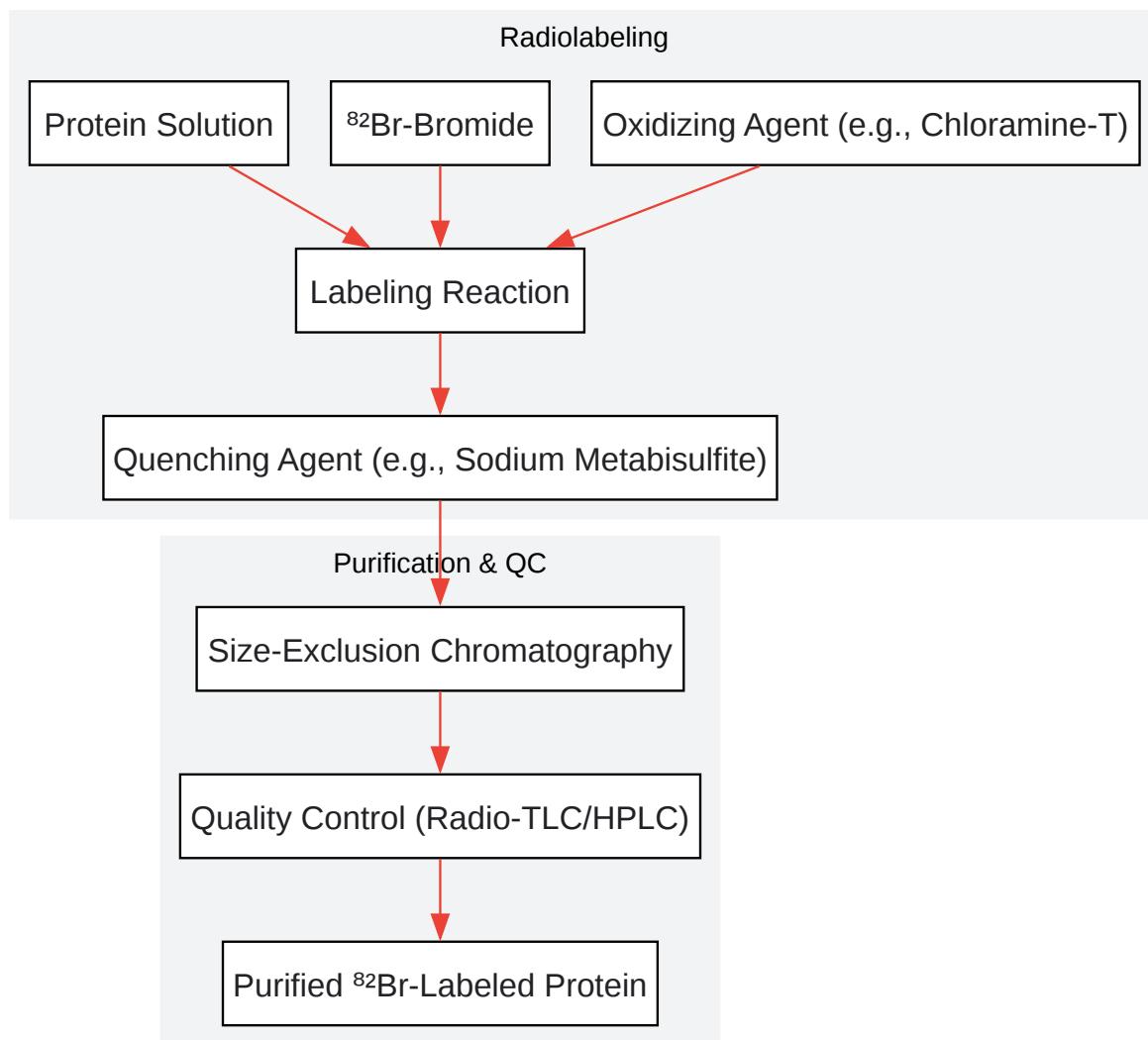
One notable application is in the study of transmembrane halide flux, particularly in relation to the GABA-A receptor.^[3] The following is a generalized experimental protocol for such a study.

- Cell Culture and Vesicle Preparation: Cells expressing the receptor of interest (e.g., GABA-A) are cultured, and membrane vesicles are prepared.
- Radiotracer Incubation: The vesicles are incubated in a buffer containing ^{82}Br -labeled bromide ions.
- Flux Initiation: The ion flux is initiated by the addition of an agonist (e.g., GABA).
- Sampling and Measurement: At specific time points, aliquots of the vesicle suspension are removed and filtered to separate the vesicles from the external buffer. The radioactivity retained within the vesicles is then measured using a gamma counter.
- Data Analysis: The rate of ^{82}Br uptake into the vesicles is calculated to determine the ion flux.

The logical flow of this type of experiment is depicted in the diagram below.

Experimental Workflow for Halide Flux Assay

[Click to download full resolution via product page](#)Workflow for a transmembrane halide flux assay using ⁸²Br.


Radiolabeling of Biomolecules

Radiobromine isotopes can be incorporated into biomolecules, such as proteins and peptides, for in vivo imaging and therapeutic applications. While isotopes like ^{76}Br and ^{77}Br are more commonly used for PET imaging and targeted radionuclide therapy due to their decay characteristics, the chemical methods for labeling can be adapted for ^{82}Br for tracer studies where gamma detection is suitable.^{[4][5]}

A common method for radiolabeling proteins with bromine is direct electrophilic radiobromination.

- Protein Preparation: The protein to be labeled is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Reaction Setup: In a shielded vial, the protein solution is mixed with a solution of ^{82}Br -bromide.
- Initiation of Labeling: An oxidizing agent, such as Chloramine-T, is added to the mixture to convert the bromide to an electrophilic bromine species that can react with electron-rich amino acid residues on the protein surface (e.g., tyrosine).
- Quenching: After a short incubation period, the reaction is quenched by adding a reducing agent, such as sodium metabisulfite, to stop the labeling process.
- Purification: The radiolabeled protein is separated from unreacted ^{82}Br and other reagents using size-exclusion chromatography.
- Quality Control: The radiochemical purity of the labeled protein is assessed by techniques such as radio-TLC or radio-HPLC.

The following diagram outlines the workflow for protein radiolabeling and purification.

Workflow for Protein Radiolabeling with ^{82}Br [Click to download full resolution via product page](#)

Workflow for direct electrophilic radiolabeling of proteins.

Industrial and Environmental Tracing

Bromine-82 has been utilized as a tracer in industrial processes and environmental studies to monitor flow patterns, mixing, and transport phenomena. For instance, it has been used to study flow patterns in sugar subsiders and to detect leaks in pipelines.[\[6\]](#)[\[7\]](#)

Safety Considerations

As with all radioactive materials, handling **Bromine-82** requires appropriate safety precautions to minimize radiation exposure. This includes the use of shielding (lead or other high-density materials), remote handling tools, and personal protective equipment. The relatively short half-life of ⁸²Br helps in managing radioactive waste, as the activity will decay to negligible levels in a matter of weeks.

Conclusion

Bromine-82 is a valuable radioisotope with well-established applications as a radiotracer in various fields of research and industry. Its beta-minus decay to a stable daughter product and the emission of multiple gamma rays of varying energies make it suitable for detection and quantification in tracer studies. While not an electron capture isotope, its utility in understanding biological processes and for radiolabeling makes it a continued subject of interest for the scientific community. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to leverage the capabilities of **Bromine-82** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved by what (single step) process does bromine-82 decay | Chegg.com [chegg.com]
- 2. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 3. Use of ⁸²Br- radiotracer to study transmembrane halide flux: the effect of a tranquilizing drug, chlordiazepoxide on channel opening of a GABA_A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct bromine-80 or bromine-82 labelling of biomolecules via excitation labelling methods: preparation of radiopharmaceuticals [inis.iaea.org]
- 5. benchchem.com [benchchem.com]
- 6. Radiotracer investigation in cross flow reactor using Bromine-82 and Technetium-99m [inis.iaea.org]

- 7. The use of a radioactive tracer (bromine 82) to study flow patterns in a sugar subsider [apo.ansto.gov.au]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Radioactive Isotope Bromine-82]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211341#electron-capture-decay-of-bromine-82>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com